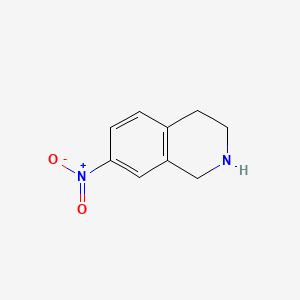

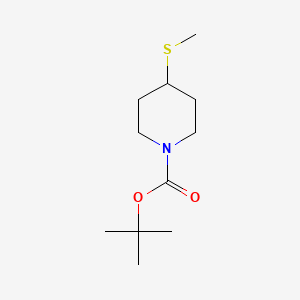

![molecular formula C12H21NO3 B1312442 tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 194222-05-4](/img/structure/B1312442.png)

tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

説明

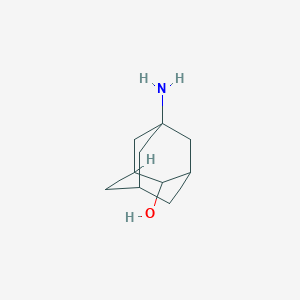

“tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is also known by its Chinese name "3-羟基-8-氮杂双环 [3.2.1]辛烷-8-甲酸叔丁酯" . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H21NO3 . The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+ .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.30 . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C .科学的研究の応用

Asymmetric Synthesis of Tropane Alkaloids The compound has been utilized in the asymmetric synthesis of tropane alkaloids like (+)-pseudococaine. This process involves ring-closing iodoamination, producing 8-azabicyclo[3.2.1]octane scaffolds, which are key intermediates in synthesizing such alkaloids (Brock et al., 2012).

Study of Molecular Structure and Synthesis Processes Studies have been conducted on the synthesis and molecular structure of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. These involve intramolecular lactonization reactions and characterization through spectroscopy and X-ray diffraction, contributing to the understanding of bicyclic structures (Moriguchi et al., 2014).

Chemical Transformations and Stereochemistry The compound is involved in various chemical transformations, such as mesylation, elimination, and Grob fragmentation, to produce different alkene structures. This exploration aids in understanding stereochemistry and reaction mechanisms in organic chemistry (Baylis & Thomas, 2007).

Synthesis of Chiral Cyclic Amino Acid Esters The compound serves as a base for synthesizing chiral cyclic amino acid esters, contributing to the field of stereochemistry and enantioselective synthesis. This includes characterizing the synthesized compounds through spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Conformational Studies and Synthesis of Esters The compound is studied for synthesizing various esters, contributing to the understanding of molecular conformations and stereochemical aspects in organic compounds (Diez et al., 1991).

Combinatorial Synthesis of Benztropine Analogues It has been used in the synthesis of benztropine analogues, a key step in the development of monoamine transporter inhibitors. This research is crucial for understanding the interaction of organic molecules with biological systems (Pedersen et al., 2004).

Enantioselective Synthesis for Medicinal Chemistry The compound plays a role in the enantioselective synthesis of intermediates for potent CCR2 antagonists, highlighting its significance in medicinal chemistry (Campbell et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The compound has a hazard statement of H302, and precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

作用機序

Target of Action

The primary targets of “tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the metabolism of tropane alkaloids .

Mode of Action

Based on its structural similarity to tropane alkaloids, it may interact with biological targets in a similar manner .

Biochemical Pathways

Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[32Its bioavailability may be influenced by factors such as its molecular weight (2273) and its physical form (solid) .

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar biological activities .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability and efficacy.

特性

IUPAC Name |

tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGZJJSZYOEABC-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457281 | |

| Record name | tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194222-05-4, 143557-91-9 | |

| Record name | tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate structure in pharmaceutical research?

A1: This compound serves as a key building block ("important intermediate" []) in the development of novel dopamine transporter inhibitors. While the abstract doesn't delve into the specifics of how it contributes to this activity, its structure provides a scaffold upon which further chemical modifications can be made to optimize interactions with the dopamine transporter.

Q2: Can you elaborate on the conformational features of this compound described in the research?

A2: The research highlights two key conformational aspects []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

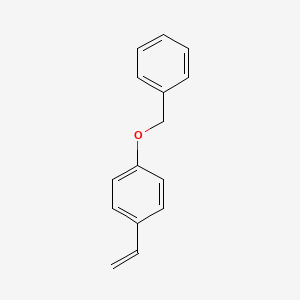

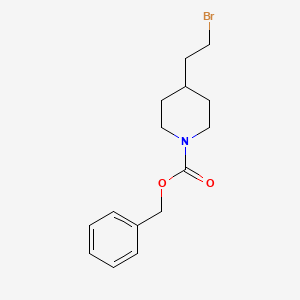

![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)

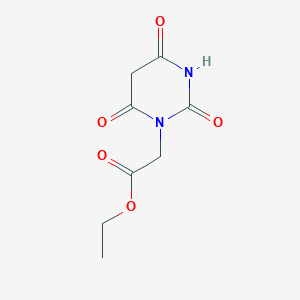

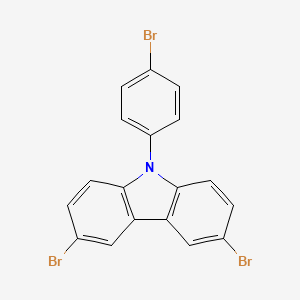

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)

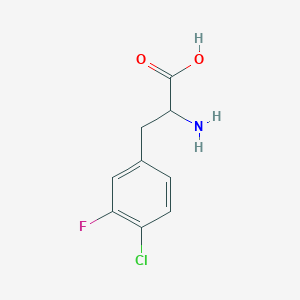

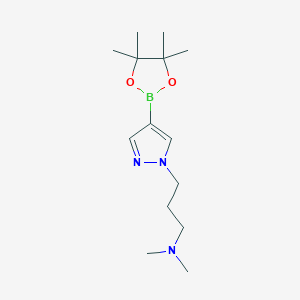

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)